molecular formula C23H22ClNO2 B15074385 N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide CAS No. 853348-22-8

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Cat. No.: B15074385
CAS No.: 853348-22-8
M. Wt: 379.9 g/mol
InChI Key: CBUFOWKHGMNFJN-JQIJEIRASA-N
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Description

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is a synthetic organic compound with the molecular formula C21H20ClNO2 This compound is characterized by the presence of a butyl-substituted phenyl group, a chlorophenyl group, and a furan ring, all connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of an amine with an acid chloride or anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-3-(5-(2-bromophenyl)-2-furyl)-2-propenamide
  • N-(4-Butylphenyl)-3-(5-(2-fluorophenyl)-2-furyl)-2-propenamide
  • N-(4-Butylphenyl)-3-(5-(2-methylphenyl)-2-furyl)-2-propenamide

Uniqueness

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

853348-22-8

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

(E)-N-(4-butylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C23H22ClNO2/c1-2-3-6-17-9-11-18(12-10-17)25-23(26)16-14-19-13-15-22(27-19)20-7-4-5-8-21(20)24/h4-5,7-16H,2-3,6H2,1H3,(H,25,26)/b16-14+

InChI Key

CBUFOWKHGMNFJN-JQIJEIRASA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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